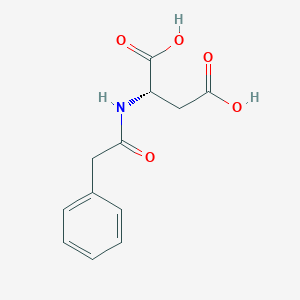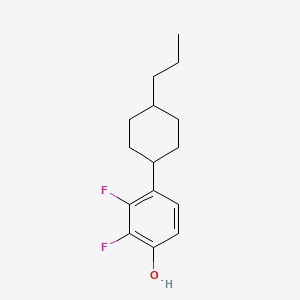
(2-phenylacetyl)-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylacetyl)-L-aspartic acid is an organic compound that combines the structural features of phenylacetic acid and L-aspartic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a phenyl group and an amino acid moiety in its structure allows it to participate in diverse chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-phenylacetyl)-L-aspartic acid typically involves the reaction of phenylacetic acid derivatives with L-aspartic acid. One common method includes the use of phenylacetyl chloride, which reacts with L-aspartic acid in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylacetyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenylacetic acid, while reduction of the carboxyl group can produce alcohol derivatives.
Scientific Research Applications
(2-Phenylacetyl)-L-aspartic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its role in metabolic pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2-phenylacetyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The phenylacetic acid moiety can interact with enzymes involved in aromatic compound metabolism, while the L-aspartic acid moiety can participate in amino acid metabolism. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Phenylacetic acid: Shares the phenyl group but lacks the amino acid moiety.
L-aspartic acid: Shares the amino acid structure but lacks the phenyl group.
Indole-3-acetic acid: Another compound with auxin activity but with an indole group instead of a phenyl group.
Uniqueness: (2-Phenylacetyl)-L-aspartic acid is unique due to its combination of a phenyl group and an amino acid moiety, which allows it to participate in a wider range of chemical and biological processes compared to its individual components .
Properties
CAS No. |
2752-32-1 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2-[(2-phenylacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C12H13NO5/c14-10(6-8-4-2-1-3-5-8)13-9(12(17)18)7-11(15)16/h1-5,9H,6-7H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
SVFKZPQPMMZHLZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C(=O)O |
melting_point |
136 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-methyl-N-[2-(3,4-dimethyl-phenyl)-ethyl]-amine](/img/structure/B8645369.png)

![4-chloro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B8645391.png)
![2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B8645400.png)
